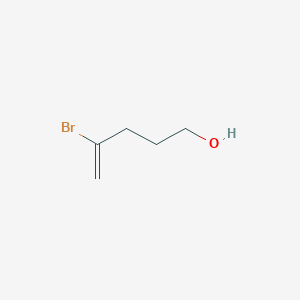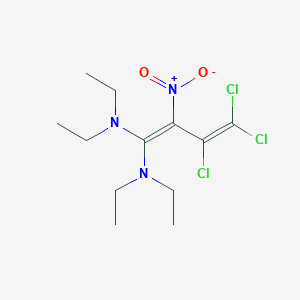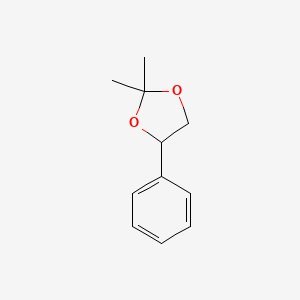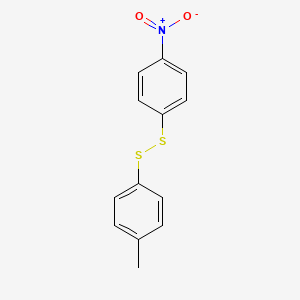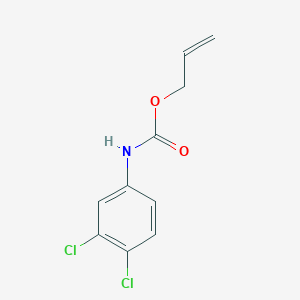![molecular formula C10H14OS B11947782 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene CAS No. 57595-29-6](/img/structure/B11947782.png)
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-11-thiatricyclo[43301,6]dodec-3-ene is a polycyclic compound characterized by its unique structure, which includes oxygen and sulfur atoms within its tricyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene typically involves the reaction of vinyl acetate with tricyclo[5.2.1.02,6]deca-3,8-diene in the presence of a nano-TiO2 catalyst. This reaction yields 8-acetoxytetracyclo[4.4.1.02,6.07,10.01,6]dodec-3-ene, which can be further processed to obtain the desired compound . The reaction conditions include the use of a nano-TiO2 catalyst and specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biologically active molecules, including potential pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene include:
- 8-Acetoxytetracyclo[4.4.1.02,6.07,10.01,6]dodec-3-ene
- 4-Oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Uniqueness
What sets 8-Oxa-11-thiatricyclo[43301,6]dodec-3-ene apart from similar compounds is its specific combination of oxygen and sulfur atoms within its tricyclic structure
Eigenschaften
CAS-Nummer |
57595-29-6 |
|---|---|
Molekularformel |
C10H14OS |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
8-oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene |
InChI |
InChI=1S/C10H14OS/c1-2-4-10-6-11-5-9(10,3-1)7-12-8-10/h1-2H,3-8H2 |
InChI-Schlüssel |
CRVXCDTWSYNGMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC23C1(COC2)CSC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)

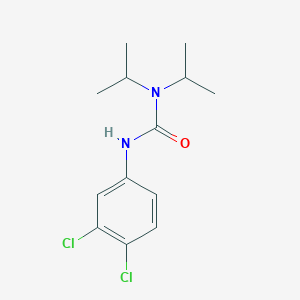

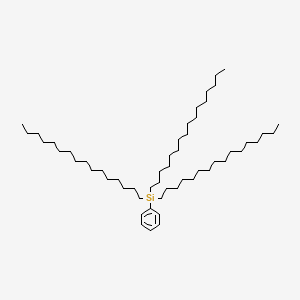

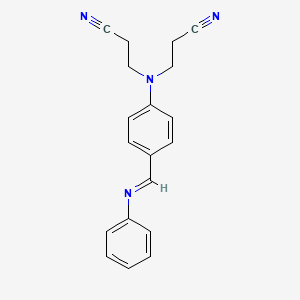
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
